Product packaging for CCG-232601(Cat. No.:)

CCG-232601

Cat. No.: B606542
M. Wt: 455.9 g/mol
InChI Key: MKJLDLGLVZUENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of the Rho/MRTF/SRF Pathway in Cellular Physiology and Disease Pathogenesis

The Ras homolog gene family, member A (RhoA)/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a crucial regulator of gene expression that governs a wide array of cellular processes. mdpi.comjst.go.jp Extracellular stimuli activate Rho GTPases, particularly RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). nih.gov This process is central to the pathway's function, as it leads to the release of MRTFs from their sequestration by G-actin in the cytoplasm. jst.go.jpnih.gov Once freed, MRTFs translocate to the nucleus and form a complex with SRF. mdpi.com This MRTF/SRF complex then binds to specific DNA sequences known as serum response elements (SREs) in the promoter regions of target genes, thereby activating their transcription. nih.gov

The genes regulated by the Rho/MRTF/SRF pathway are involved in fundamental cellular functions, including cytoskeleton organization, cell contractility, motility, and extracellular matrix formation. mdpi.com Consequently, this pathway plays a significant role in both normal physiological processes and the development of various diseases. mdpi.com Dysregulation of the Rho/MRTF/SRF pathway has been implicated in the pathogenesis of several conditions, most notably in organ fibrosis and cancer metastasis. mdpi.comnih.gov In fibrotic diseases, the pathway drives the differentiation of fibroblasts into myofibroblasts, which are key effector cells responsible for the excessive deposition of extracellular matrix proteins. jst.go.jpphysiology.org In cancer, the pathway's role in cell migration and invasion contributes to the metastatic spread of tumor cells. nih.govgrantome.com

Overview of Pharmacological Interventions Targeting the Rho/MRTF/SRF Axis

Given its central role in disease, the Rho/MRTF/SRF pathway has emerged as a promising target for pharmacological intervention. nih.govnih.gov Various strategies have been developed to modulate this signaling axis at different levels. These interventions aim to disrupt the pathological consequences of pathway hyperactivation while minimizing effects on its homeostatic functions.

Early pharmacological approaches focused on inhibiting upstream components of the pathway, such as Rho-associated coiled-coil forming protein kinase (ROCK). jst.go.jp However, the broad involvement of ROCK in numerous cellular functions has raised concerns about potential off-target effects. nih.gov More recent efforts have concentrated on developing small molecule inhibitors that specifically target the downstream transcriptional machinery of the pathway, namely the interaction between MRTF and SRF. nih.gov

A notable class of such inhibitors is the CCG series of compounds, which were identified through cell-based luciferase reporter assays that measure MRTF/SRF-regulated gene transcription. nih.govacs.org These compounds, including the initial lead CCG-1423 and its more advanced analogs like CCG-203971 and CCG-222740, have demonstrated efficacy in preclinical models of fibrosis and cancer metastasis by inhibiting MRTF/SRF-mediated gene expression. nih.govacs.org These second-generation inhibitors were developed to have improved potency and reduced cytotoxicity compared to the parent compound. nih.gov

Introduction to CCG-232601 as a Specific Modulator of the Rho/MRTF/SRF Pathway

This compound is a potent and orally active small molecule inhibitor of the Rho/MRTF/SRF transcriptional pathway. medchemexpress.eumedchemexpress.com It represents a further optimization of the CCG series of compounds, developed to have enhanced metabolic stability and solubility compared to its predecessors like CCG-203971. nih.govresearchgate.net

The primary mechanism of action of this compound involves the disruption of MRTF/SRF-mediated gene transcription. nih.govmedchemexpress.com While its precise molecular target is still under investigation, it is known to functionally inhibit the pathway. nih.gov Research has shown that this compound can effectively inhibit the development of bleomycin-induced dermal fibrosis in animal models. medchemexpress.eumedchemexpress.com

Table 1: Research Findings on this compound

Finding Description References
Inhibition of MRTF-Dependent Transcription This compound inhibits MRTF-dependent transcription in HEK293T cells with an IC50 of 0.55 µM in a luciferase reporter assay. caymanchem.combertin-bioreagent.com
Reduction of α-SMA Expression At a concentration of 10 µM, this compound reduces the expression of α-smooth muscle actin (α-SMA) in TGF-β-stimulated human dermal fibroblasts to 31% of the control. caymanchem.combertin-bioreagent.com
Inhibition of Dermal Fibrosis In a mouse model of bleomycin-induced dermal fibrosis, this compound inhibits increases in dermal thickness and hydroxyproline (B1673980) content. caymanchem.combertin-bioreagent.com
Metabolic Stability and Solubility This compound was developed as a metabolically stable and soluble analog within the CCG series of Rho/MRTF/SRF pathway inhibitors. nih.govoup.com
Effect on Histone Acetylation This compound has been shown to induce hyperacetylation of histones H4K12 and H4K16. nih.govoup.com
Impact on Mitochondrial Function The compound has been observed to regulate genes involved in mitochondrial function and dynamics, repressing oxidative phosphorylation and increasing glycolysis. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20ClF2N3O2 B606542 CCG-232601

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-5,5-difluoro-1-(3-pyridin-4-ylbenzoyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF2N3O2/c25-20-4-6-21(7-5-20)29-22(31)19-13-24(26,27)15-30(14-19)23(32)18-3-1-2-17(12-18)16-8-10-28-11-9-16/h1-12,19H,13-15H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJLDLGLVZUENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action of Ccg 232601

Direct Inhibition of MRTF-Dependent Transcription

CCG-232601 directly curtails the transcriptional activity dependent on MRTF. bertin-bioreagent.com This inhibition is a key aspect of its mechanism of action, effectively blocking the downstream gene expression programs controlled by the Rho/MRTF/SRF axis.

In Vitro Characterization of Transcriptional Inhibition (e.g., SRE.L Luciferase Reporter Assays)

The inhibitory effect of this compound on MRTF-dependent transcription has been quantified using in vitro methods, most notably the SRE.L luciferase reporter assay. nih.gov In this assay, cells are engineered to express a luciferase enzyme under the control of an MRTF-selective serum response element (SRE.L) promoter. nih.gov The amount of light produced by the luciferase enzyme is directly proportional to the level of MRTF-driven transcription. promega.com.brfishersci.eu

Studies utilizing this assay in HEK293T cells have demonstrated that this compound inhibits MRTF-dependent transcription with a half-maximal inhibitory concentration (IC50) of 0.55 µM. bertin-bioreagent.comcaymanchem.com This indicates that this compound is a potent inhibitor of this signaling pathway. caymanchem.com The IC50 value can, however, vary depending on the cell type, with values of 14.2 µM reported in WI-38 human lung fibroblasts and 12.9 µM in C2C12 mouse myoblasts, suggesting cell-specific responses. researchgate.net

Table 1: IC50 Values of this compound in SRE.L Luciferase Reporter Assays

Cell Line IC50 (µM) Reference
HEK293T 0.55 bertin-bioreagent.comcaymanchem.com
WI-38 14.2 researchgate.net
C2C12 12.9 researchgate.net

Interaction with Rho GTPase Signaling

This compound exerts its effects by intervening in the Rho GTPase signaling cascade, a critical upstream regulator of MRTF activity. nih.gov

Disruption of Rho Signaling Cascades

The Rho/MRTF/SRF signaling pathway is initiated by the activation of Rho GTPases, particularly RhoA, which leads to changes in actin dynamics. nih.gov These changes facilitate the nuclear translocation of MRTFs, where they co-activate SRF to drive gene transcription. mdpi.com Research indicates that this compound disrupts this signaling cascade, leading to the functional inhibition of SRF transcriptional activity. nih.gov Western blot analyses in WI-38 human lung fibroblasts treated with this compound have shown a significant decrease in the protein expression of RhoA. nih.govresearchgate.net This disruption of RhoA expression highlights the compound's impact on the initial stages of the signaling pathway. nih.gov

Differential Effects on Rho Isoforms in Specific Cell Types

The inhibitory effects of this compound on Rho signaling can be cell-type specific. nih.gov While the compound effectively inhibits RhoA in human lung cells (WI-38), the same effect was not observed in mouse myoblasts (C2C12). nih.gov This suggests that this compound may target other Rho isoforms, such as RhoB or RhoC, in murine cells. nih.gov This differential activity underscores the complexity of Rho signaling and the nuanced effects of its inhibitors across different biological contexts. nih.gov

Modulation of Myocardin-Related Transcription Factors

This compound specifically targets the activity of MRTF-A and MRTF-B, the key transcriptional coactivators in this pathway. nih.gov

Specific Inhibition of MRTF-A and MRTF-B Activity

Studies have confirmed that this compound specifically inhibits the activity of both MRTF-A and MRTF-B. nih.gov In WI-38 fibroblasts, treatment with this compound led to a significant reduction in the protein levels of both MRTF-A and MRTF-B. nih.govresearchgate.net However, in C2C12 myoblasts, only the expression of MRTF-A was affected. nih.gov This differential inhibition further illustrates the cell-type-specific nature of this compound's action and its precise modulation of MRTF activity. nih.gov

Table 2: Effect of this compound on Protein Expression in WI-38 Cells

Protein Effect of this compound Treatment Reference
RhoA Decreased nih.govresearchgate.net
MRTF-A Decreased nih.govresearchgate.net
MRTF-B Decreased nih.govresearchgate.net

Impact on p49/STRAP

The protein p49/STRAP (SRF-dependent transcription regulation-associated protein), also known as SRFBP1, is a cofactor of the Serum Response Factor (SRF) and is involved in regulating SRF target genes. nih.govnih.gov It interacts directly with the transcriptional activation domain of SRF, influencing its activity. nih.gov

Studies on the effects of this compound and the related compound CCG-203971 have shown that they functionally inhibit SRF transcriptional activity. nih.gov In experiments using WI-38 human lung fibroblast cells, treatment with this compound led to a significant decrease in the protein expression of p49/STRAP. nih.gov This suggests that part of the inhibitory effect of this compound on the Rho/MRTF/SRF pathway is mediated through the downregulation of this crucial SRF cofactor. nih.gov p49/STRAP has also been linked to the regulation of mitochondrial function through its interaction with mitochondrial genes. researchgate.netresearchgate.net

Table 1: Effect of this compound on Protein Expression in WI-38 Cells
ProteinEffect of this compound Treatment (20 µM)Reference
RhoAMinor decrease nih.gov
MRTF-ASignificant decrease nih.gov
MRTF-BSignificant decrease nih.gov
p49/STRAPSignificant decrease nih.gov
SRFSignificant decrease nih.gov

Epigenetic Modulations Induced by this compound

This compound induces specific epigenetic modifications, particularly affecting histone acetylation, which plays a crucial role in regulating gene expression.

A key epigenetic effect of this compound is the induction of histone H4 hyperacetylation. nih.gov Specifically, treatment of WI-38 cells with this compound results in the marked hyperacetylation of histone H4 at lysine (B10760008) 12 (H4K12) and lysine 16 (H4K16). nih.govresearchgate.net In contrast, no significant changes were observed in the acetylation levels of histone H4 at lysine 5 (H4K5) or lysine 8 (H4K8) following treatment. nih.gov This selective hyperacetylation points to a targeted mechanism of epigenetic control. Acetylation of H4 at lysines 5 and 12 is typically associated with the deposition of newly synthesized histones during DNA replication, while H4K16 acetylation is a prevalent mark in eukaryotes that can modulate higher-order chromatin structure. researchgate.netnih.gov

Histone H4 acetylation is a critical epigenetic marker that decompacts nucleosomes, thereby regulating gene expression programs. mdpi.com The acetylation of histone H4 is known to regulate the association of SRF with its DNA binding site, the CArG box. nih.govmdpi.com By inducing hyperacetylation at H4K12 and H4K16, this compound is thought to modulate Rho/MRTF/SRF-mediated transcription. nih.govmdpi.com This, in turn, can affect the expression of other genes, including those involved in mitochondrial biogenesis and function. researchgate.netmdpi.com The altered gene expression resulting from these epigenetic changes is a key consequence of the compound's activity. mdpi.com

Hyperacetylation of Histone H4 (Specifically Lysine 12 and Lysine 16)

Identification of Specific Molecular Targets

While this compound is known to inhibit the MRTF/SRF pathway, research has focused on identifying its direct molecular binding partner to better understand its mechanism.

Through affinity isolation-based target identification efforts, the iron-dependent cotranscription factor Pirin was identified as a direct molecular target of the CCG compound series, which includes CCG-1423, CCG-203971, and their derivatives like this compound. acs.orgnih.govresearchgate.net This discovery was a significant step forward, as the precise molecular target had previously been unknown. researchgate.net

The binding of the compounds to Pirin was validated using several biophysical techniques. acs.orgbiorxiv.org Isothermal titration calorimetry (ITC) experiments confirmed that related analogs, CCG-222740 and CCG-257081, bind directly to purified recombinant Pirin. acs.orgnih.gov X-ray crystallography further elucidated the structural basis of this interaction. acs.orgbiorxiv.org These robust biophysical data provide strong evidence that Pirin is a bona fide molecular target for this series of inhibitors. acs.org

Table 2: Binding Affinities of CCG Analogs to Pirin
CompoundBinding Affinity (KD)MethodReference
CCG-2227404.3 µMIsothermal Titration Calorimetry (ITC) acs.orgnih.gov
CCG-2570818.5 µMIsothermal Titration Calorimetry (ITC) acs.orgnih.govsmolecule.com

Pirin has been shown to be involved in modulating MRTF/SRF-dependent profibrotic signaling. acs.orgbiorxiv.org Genetic approaches have demonstrated that Pirin can influence MRTF-dependent reporter gene activity. nih.gov For instance, the overexpression of Pirin in HEK293T cells was capable of increasing SRE-driven luciferase expression, indicating that Pirin can enhance MRTF/SRF transcription. biorxiv.org Conversely, the knockdown of Pirin using siRNA in primary human dermal fibroblasts significantly reduced MRTF-A-driven SRE-luciferase activity. biorxiv.org

Furthermore, pharmacological inhibition of Pirin using either CCG-series compounds or another validated Pirin inhibitor, CCT251236, leads to a decrease in SRF-dependent gene transcription. acs.orgnih.govbiorxiv.org This body of evidence supports a model where the CCG compounds, including this compound, exert their inhibitory effects on the MRTF/SRF pathway at least in part by binding to and modulating the function of Pirin. acs.orgnih.gov

Cellular and Subcellular Effects of Ccg 232601

Impact on Cytoskeletal Architecture and Dynamics

The RhoA/MRTF/SRF signaling pathway is a master regulator of the actin cytoskeleton. frontiersin.org By inhibiting this pathway, CCG-232601 directly influences the organization and dynamics of actin filaments within the cell.

Research has demonstrated that this compound alters the actin cytoskeleton. nih.gov The Rho GTPases, which are upstream of MRTF/SRF, control SRF activity through their ability to promote the polymerization of actin. nih.gov Treatment of human lung fibroblast (WI-38) cells with this compound results in observable alterations to the actin filaments. nih.gov Studies using phalloidin (B8060827) staining, which visualizes filamentous actin (F-actin), have confirmed these structural changes, highlighting the compound's role in regulating cytoskeletal organization. nih.govresearchgate.net

Mitochondrial Function and Bioenergetics Modulation

Beyond its effects on the cytoskeleton, this compound profoundly impacts mitochondrial function and cellular energy production. oup.com The compound triggers a significant shift in the cell's metabolic strategy, moving from aerobic respiration to anaerobic glycolysis. nih.govnih.gov

Treatment with this compound leads to the repression of oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in the mitochondria. nih.govresearchgate.net This inhibition of mitochondrial respiration has been observed in studies using high-resolution respirometry, which measures the oxygen consumption rate (OCR). nih.gov The compound effectively curtails the cell's ability to generate energy through aerobic means, an effect that is central to its bioenergetic modulation. researchgate.netresearchgate.net

As a direct consequence of repressed OXPHOS, cells treated with this compound exhibit a compensatory increase in glycolysis. nih.govnih.gov This metabolic switch is a survival mechanism to maintain ATP production, albeit less efficiently than via OXPHOS. The upregulation of glycolysis is evidenced by an increased extracellular acidification rate (ECAR), a key indicator of glycolytic activity. researchgate.netresearchgate.net This shift suggests that the inhibition of mitochondrial function by this compound forces cells to rely on alternative energy pathways. nih.gov

Table 1: Effect of this compound on Cellular Bioenergetics This table summarizes the observed effects of this compound on the key metabolic processes of oxidative phosphorylation and glycolysis in cell lines such as human lung fibroblasts (WI-38).

Metabolic Parameter Measurement Observed Effect of this compound Reference
Oxidative Phosphorylation (OXPHOS) Oxygen Consumption Rate (OCR) Repressed/Decreased nih.govresearchgate.net
Glycolysis Extracellular Acidification Rate (ECAR) Upregulated/Increased researchgate.netresearchgate.net

| Total ATP Production | Mitochondrial ATP & Glycolytic ATP | Decreased | nih.govresearchgate.net |

The repression of OXPHOS by this compound is rooted in its ability to inhibit the complexes of the mitochondrial electron transport chain (ETC). nih.govnih.gov Studies indicate that this compound is effective in inhibiting all of the ETC complexes. nih.govresearchgate.net Specifically, treatment with the compound has been shown to repress the protein expression of Complex V (ATP synthase). mdpi.com This broad inhibition across the ETC disrupts the entire process of aerobic respiration. nih.gov

A further consequence of disrupting the mitochondrial electron transport chain is the induction of oxidative stress. nih.govnih.gov The inhibition of ETC complexes by this compound leads to an increase in the production of reactive oxygen species (ROS). frontiersin.orgresearchgate.net This elevation in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage and potentially triggering apoptotic pathways. frontiersin.org

Table 2: Summary of this compound Effects on Mitochondrial Components This table outlines the specific impacts of this compound on mitochondrial structures and related cellular states based on findings in normal human lung cells.

Target/Process Specific Effect Consequence Reference
Mitochondrial ETC Complexes Inhibition of all complexes, including repression of Complex V expression. Disruption of electron flow and proton gradient. nih.govmdpi.comresearchgate.net
Reactive Oxygen Species (ROS) Increased production. Induction of oxidative stress. nih.govfrontiersin.org

Regulation of Mitochondrial Dynamics (Fission, Fusion, and Biogenesis)

This compound has been shown to repress several aspects of mitochondrial dynamics, including fission, fusion, and biogenesis. nih.gov In studies involving WI-38 human lung fibroblast cells treated with this compound, researchers observed a significant downregulation in the mRNA expression of key genes that govern these processes. nih.gov

The process of mitochondrial fission was inhibited, as evidenced by the decreased expression of pro-fission genes Fis1 and Drp1. nih.gov Similarly, mitochondrial fusion was suppressed, which was demonstrated by a reduction in the mRNA levels of pro-fusion factors Mfn1, Mfn2, and Opa1. nih.gov

Furthermore, this compound negatively impacts mitochondrial biogenesis. nih.gov This was observed through the downregulation of the master regulators PGC-1α and PGC-1β at the mRNA level. nih.gov The protein level of NT-PGC-1α was also noted to be reduced. nih.gov These findings suggest that this compound can regulate mitochondrial dynamics, which is a critical factor for the optimal function of mitochondria and for dictating the fate of cells. nih.gov

Table 1: Effect of this compound on Genes Regulating Mitochondrial Dynamics in WI-38 Cells

Process Gene Effect
Fission Fis1 Downregulated
Drp1 Downregulated
Fusion Mfn1 Downregulated
Mfn2 Downregulated
Opa1 Downregulated
Biogenesis PGC-1α Downregulated
PGC-1β Downregulated

Data derived from RT-qPCR analysis after 24-hour treatment with 20 µM of this compound. nih.gov

Cellular Fate Regulation

Modulation of Cell Proliferation in Specific Cell Lines

The inhibition of the Rho/MRTF/SRF pathway by compounds like this compound has been linked to anti-proliferative effects. This is demonstrated by the compound's dose-dependent cytotoxicity, which inherently limits cell proliferation by reducing cell viability at higher concentrations. nih.gov For instance, in WI-38 human lung fibroblasts, cell viability decreased to 70% at a 50 µM concentration of this compound and further down to 50% at 100 µM. nih.gov

While direct anti-proliferation studies on this compound are specific, research on a closely related analog, CCG-257081, provides further insight. In vivo studies on resistant melanoma tumors (YUMMER_R) showed that CCG-257081 treatment reduced cell proliferation, as measured by a decrease in Ki-67 staining, a common proliferation marker. nih.govfrontiersin.org

Induction of Apoptosis and Caspase Activation

This compound is implicated in the induction of apoptosis. As an inhibitor of the Rho/MRTF pathway, it has been shown to inhibit mitochondrial complexes and induce the production of reactive oxygen species (ROS), which leads to apoptosis in normal human lung cells. nih.govfrontiersin.org

Studies on the related compound CCG-257081 in resistant mouse YUMMER melanoma cells further elucidate the apoptotic mechanism. nih.govnih.gov CCG-257081 was found to induce the activation of key executioner caspases, specifically caspase-3 and caspase-7. nih.govnih.gov This activation is a hallmark of apoptosis. The treatment also led to increased cleavage of PARP (Poly (ADP-ribose) polymerase) and higher Propidium Iodide (PI) staining, both of which are indicators of apoptotic cells. nih.govnih.gov In vivo, treatment with CCG-257081 resulted in higher levels of cleaved caspase-3 in melanoma tumor tissues, confirming the induction of apoptosis. nih.govfrontiersin.org

Comparative Cytotoxic Activity Across Diverse Cell Types

This compound exhibits varying cytotoxic activity across different cell types. Its potency has been quantified using the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

In an MTS cell viability assay, this compound was found to be similarly potent in WI-38 human lung fibroblasts and C2C12 mouse myoblast cells, with IC₅₀ values of 14.2 ± 2.57 µM and 12.9 ± 2.84 µM, respectively. nih.govmdpi.com In contrast, a significantly higher potency was observed in HEK293T cells, where an IC₅₀ of 0.55 µM was reported from a luciferase reporter assay measuring MRTF-dependent transcription. mdpi.com This discrepancy in IC₅₀ values is likely attributable to cell-specific responses and the different methodologies of the cytotoxicity assays used. mdpi.com

Table 2: Comparative Cytotoxic Activity (IC₅₀) of this compound

Cell Line Cell Type Assay Type IC₅₀ (µM)
WI-38 Human Lung Fibroblast MTS Assay 14.2 ± 2.57
C2C12 Mouse Myoblast MTS Assay 12.9 ± 2.84
HEK293T Human Embryonic Kidney Luciferase Reporter Assay 0.55

This table presents the IC₅₀ values of this compound in different cell lines as determined by various assays. nih.govmdpi.com

Preclinical Research Applications and Therapeutic Potential of Ccg 232601

Antifibrotic Efficacy in Preclinical Animal Models

The hallmark of fibrotic diseases is the excessive accumulation of extracellular matrix (ECM), driven by the transition of fibroblasts into myofibroblasts. nih.gov This process is characterized by the expression of alpha-smooth muscle actin (α-SMA). nih.gov CCG-232601 has been investigated in various preclinical models for its ability to counteract these fibrotic processes.

In a murine model of dermal fibrosis induced by bleomycin (B88199), this compound demonstrated significant antifibrotic effects. bertin-bioreagent.comcaymanchem.comnih.gov Oral administration of the compound was shown to inhibit the development of skin thickening. nih.govcaymanchem.comcaymanchem.com This model is relevant for studying the pathogenesis of diseases like systemic scleroderma. acs.org The efficacy of this compound in this model highlights its potential as a therapeutic agent for skin fibrosis. researchgate.netbiorxiv.orgnih.gov

Table 1: Effect of this compound on Bleomycin-Induced Dermal Fibrosis in Mice

Parameter Effect of this compound Reference
Dermal Thickness Inhibition of increase nih.gov, bertin-bioreagent.com, caymanchem.com
Hydroxyproline (B1673980) Content Inhibition of increase nih.gov, bertin-bioreagent.com, caymanchem.com

A key indicator of fibroblast activation and the myofibroblast transition is the expression of α-smooth muscle actin (α-SMA). nih.govvumc.nlnih.gov In in vitro studies using human dermal fibroblasts stimulated with transforming growth factor-beta (TGF-β), a potent profibrotic cytokine, this compound was shown to reduce the expression of α-SMA. bertin-bioreagent.comcaymanchem.comcaymanchem.com At a concentration of 10 µM, this compound reduced α-SMA expression to 31% of the control. bertin-bioreagent.comcaymanchem.comcaymanchem.com This demonstrates the compound's ability to interfere with a critical step in the fibrotic process at a cellular level. acs.orgdp.techscispace.com

The excessive deposition of collagen is a defining feature of fibrosis. Hydroxyproline, a major component of collagen, is often used as a marker for the extent of fibrotic tissue remodeling. In the bleomycin-induced dermal fibrosis mouse model, treatment with this compound led to a significant reduction in hydroxyproline content in the skin. bertin-bioreagent.comcaymanchem.comnih.gov This finding provides further evidence of the compound's ability to inhibit the pathological accumulation of ECM in fibrotic conditions.

Systemic scleroderma (SSc), also known as scleroderma, is a complex autoimmune disease characterized by widespread fibrosis of the skin and internal organs. nih.govnih.gov The pathogenesis of SSc involves vascular injury, immune system activation, and persistent fibroblast activation leading to excessive ECM deposition. nih.gov The successful attenuation of dermal fibrosis in the bleomycin-induced mouse model by this compound suggests that targeting the Rho/MRTF/SRF pathway may be a viable therapeutic strategy for systemic scleroderma. nih.govresearchgate.netmedchemexpress.eu This preclinical evidence provides a strong rationale for further investigation of this compound and similar compounds in the context of SSc pathogenesis and treatment. nih.govnih.gov

The therapeutic potential of the CCG series of compounds, including this compound, extends to the prevention of fibrosis in other tissues. Research has indicated that these compounds, which inhibit the Rho/MRTF/SRF pathway, have shown efficacy in preventing ocular fibrosis in preclinical models. acs.orgresearchgate.netbiorxiv.orgnih.gov This suggests a broader applicability of this class of inhibitors for fibrotic conditions affecting various organs.

Implications for Systemic Scleroderma Pathogenesis Research

Antineoplastic and Anti-Metastatic Research

While the primary focus of this compound research has been on its antifibrotic properties, the Rho/MRTF/SRF signaling pathway it inhibits is also implicated in cancer progression and metastasis. nih.govmdpi.commedchemexpress.com Altered mitochondrial metabolism is a hallmark of cancer, and the Rho/MRTF/SRF pathway is a potential target for therapeutic intervention. nih.gov Research on related compounds in the same class has demonstrated anti-migratory and anti-proliferative effects in cancer cells in vitro and a reduction in metastasis in preclinical models. biorxiv.orgmedchemexpress.commdpi.com Studies on CCG-203971 and this compound have shown they can induce oxidative stress and regulate mitochondrial function, highlighting a potential mechanism for anticancer activity. nih.govmdpi.com However, research specifically detailing the antineoplastic and anti-metastatic effects of this compound is still emerging.

Table 2: Investigated Cellular Effects of this compound and Related Compounds

Cellular Process Effect Compound(s) Reference
Rho/MRTF/SRF-mediated gene transcription Inhibition This compound bertin-bioreagent.com, caymanchem.com
Fibroblast to myofibroblast transition Inhibition This compound bertin-bioreagent.com, caymanchem.com, caymanchem.com
Collagen deposition Inhibition This compound nih.gov, bertin-bioreagent.com, caymanchem.com
Mitochondrial function Regulation CCG-203971, this compound nih.gov, mdpi.com
Cancer cell migration Inhibition CCG-203971 medchemexpress.com

Inhibition of Melanoma Cell Growth and Metastasis in Preclinical Murine Models

The Rho/MRTF/SRF signaling pathway is a critical driver of melanoma progression and metastasis. acs.orgnih.gov Evidence demonstrates that aggressive, highly metastatic melanoma cells often exhibit high expression of RhoC and subsequent nuclear localization of the transcriptional coactivator MRTF. nih.gov Inhibition of this pathway has been shown to block melanoma metastasis. researchgate.netnih.gov

While direct in vivo metastasis studies on this compound are not extensively detailed in the available literature, significant findings from its parent compound, CCG-203971, provide strong evidence for the therapeutic potential of this class of inhibitors. In preclinical studies using human melanoma cell lines, CCG-203971 was found to:

Inhibit cellular migration and invasion. nih.gov

Reduce cell growth and the ability to form colonies (clonogenicity). nih.gov

Induce cell cycle arrest in the G1 phase. nih.gov

In an experimental murine model of melanoma, the RhoC-overexpressing SK-Mel-147 cells showed significant lung colonization. nih.gov Pharmacological inhibition of the MRTF pathway with CCG-203971 led to a marked reduction in both the number and size of lung metastases, decreasing the total tumor burden. nih.gov As this compound is an optimized analog from this same series, it is positioned as a promising agent for anti-metastatic strategies in melanoma. biorxiv.orgnih.gov

Reversal of Drug Resistance in Cancer Models (e.g., Vem-Resistant Melanoma)

A major challenge in the treatment of BRAF-mutant melanoma is the development of resistance to targeted therapies like vemurafenib (B611658). mdpi.com Emerging research indicates that upregulation of the Rho/MRTF signaling pathway is a key mechanism behind this acquired resistance. mdpi.com Resistant melanoma cells show increased activation of Rho and the downstream transcriptional coactivator MRTF. mdpi.com

Studies on this compound's analogs have demonstrated the potential of this compound class to overcome such resistance. In preclinical models using vemurafenib-resistant mouse melanoma cell lines:

Pharmacological inhibition of the Rho/MRTF pathway with the related compound CCG-257081 reduced the viability of resistant cells and restored their sensitivity to vemurafenib. mdpi.com

Inhibition of the pathway with another analog, CCG-222740, also re-sensitized resistant cells to vemurafenib. mdpi.combiorxiv.org

Crucially, co-treatment of parental (non-resistant) melanoma cells with vemurafenib and CCG-257081 was able to completely prevent the formation of resistant colonies. mdpi.com

These findings support a therapeutic strategy of targeting the Rho/MRTF pathway to either reverse established resistance or prevent its onset. While these specific studies utilized analogs, they highlight the potential of this compound, as a potent inhibitor of the same pathway, to be effective in this context.

Targeting Aberrant Cancer Bioenergetics

Altered mitochondrial metabolism is a hallmark of cancer, and this vulnerability can be exploited by inhibitors of the Rho/MRTF/SRF pathway. nih.govresearchgate.net this compound has been shown to directly target and regulate the bioenergetics of cells. nih.govresearchgate.net

In studies using normal human lung fibroblasts (WI-38) and mouse myoblasts (C2C12), this compound and the related compound CCG-203971 were found to modulate mitochondrial function significantly. nih.gov The key findings include:

Repression of Oxidative Phosphorylation (OXPHOS): The compounds inhibit the mitochondrial electron transport chain complexes. nih.govresearchgate.net Western blot analysis showed that this compound can repress the expression of Complex V of the respiratory chain. mdpi.com

Increased Glycolysis: As a compensatory mechanism for the repression of OXPHOS, the inhibitors lead to an increase in glycolysis. nih.gov

Induction of Oxidative Stress: By inhibiting the electron transport chain, these molecules induce oxidative stress within the cells. nih.govresearchgate.net

These actions suggest that this compound could be a promising therapeutic approach to target the aberrant bioenergetics that fuel cancer cell proliferation and survival. nih.govresearchgate.net

Table 1: In Vitro Activity of this compound

Assay/Cell Line Activity Reported IC50 Citation(s)
SRE.L Luciferase Reporter Assay (HEK293T cells) Inhibition of MRTF-dependent transcription 0.55 µM medchemexpress.commdpi.com
MTS Cytotoxicity Assay (WI-38 human lung fibroblasts) Cytotoxicity 14.2 ± 2.57 µM mdpi.com
MTS Cytotoxicity Assay (C2C12 mouse myoblasts) Cytotoxicity 12.9 ± 2.84 µM mdpi.com

Other Emerging Preclinical Disease Models (if applicable)

Beyond oncology, the anti-fibrotic properties of the Rho/MRTF/SRF inhibitor class are well-documented. Fibrosis, characterized by the excessive accumulation of extracellular matrix, involves the differentiation of fibroblasts into myofibroblasts, a process heavily dependent on this signaling pathway. mdpi.com

This compound has shown significant efficacy in a preclinical murine model of dermal fibrosis. medchemexpress.com In a model where fibrosis was induced by bleomycin, oral administration of this compound was shown to inhibit the development of dermal fibrosis. researchgate.net This highlights its potential as a therapeutic agent for fibrotic diseases such as systemic scleroderma. medchemexpress.com Earlier work also showed that analogs could prevent ocular fibrosis. biorxiv.orgnih.gov

Comparative Analysis and Structure Activity Relationship Sar Studies

Comparative Efficacy and Potency Profiling with Related Compounds

Analysis Relative to CCG-203971 (Parent Compound)

CCG-232601 is a derivative of its parent compound, CCG-203971. caymanchem.comcaymanchem.com The primary motivation for developing this compound was to improve upon the pharmacokinetic properties of CCG-203971, which, despite its promising anti-fibrotic activity, exhibited modest potency and unfavorable pharmacokinetics that made it unsuitable for long-term studies. nih.govnih.gov

A systematic medicinal chemistry effort was undertaken to enhance both the metabolic stability and solubility of CCG-203971. nih.gov This led to the identification of this compound, which demonstrated a more than 10-fold increase in plasma exposure in mice. nih.gov While CCG-203971 and this compound have shown equipotent activity in some cell-based assays, the structural modifications in this compound resulted in a compound that is more metabolically stable and soluble. nih.govnih.gov This enhanced stability allows for comparable efficacy in vivo at a lower dosage. For instance, in a mouse model of bleomycin-induced dermal fibrosis, this compound administered orally at 50 mg/kg showed similar efficacy to CCG-203971 administered intraperitoneally at a four-fold higher dose. nih.govnih.gov

CompoundReported IC50 (SRE.L Luciferase Assay, HEK293T cells)Key Distinction
This compound 0.55 µM caymanchem.comnih.govmdpi.comMetabolically stable and soluble, with improved in vivo pharmacokinetics. nih.govnih.gov
CCG-203971 0.64 µM nih.govmdpi.comParent compound with less favorable pharmacokinetic properties. nih.govnih.gov

Differentiation from First-Generation Inhibitors (e.g., CCG-1423)

CCG-1423 was the first-in-class small molecule inhibitor of the Rho/MRTF/SRF pathway. researchgate.netacs.org While it was a valuable tool for research, its utility was limited by significant cytotoxicity and poor metabolic stability. nih.govmdpi.com

The development of second-generation inhibitors like CCG-203971, and subsequently this compound, involved key structural modifications to address the shortcomings of CCG-1423. researchgate.netnih.govacs.org A significant change was the removal of the labile and potentially reactive N-alkoxybenzamide functionality present in CCG-1423. vulcanchem.comresearchgate.netacs.org This resulted in compounds with improved tolerability in vivo. researchgate.netacs.org Compared to CCG-1423, this compound is not only more potent but also demonstrates reduced toxicity, making it a more suitable candidate for therapeutic development. nih.govmdpi.com Studies have indicated that CCG-1423 can be toxic to mitochondrial function at a low dose, whereas this compound is less so. nih.govmdpi.com

Insights from Optimization Efforts Leading to this compound and Analogs (e.g., CCG-222740, CCG-257081)

The journey to this compound was marked by the synthesis and evaluation of numerous analogs to establish a clear structure-activity relationship (SAR). researchgate.netacs.org This process aimed to enhance potency, solubility, and metabolic stability. nih.gov

Analogs such as CCG-222740 and CCG-257081 were instrumental in this optimization. researchgate.netacs.org CCG-222740, for example, showed greater potency than CCG-203971 in inhibiting MRTF/SRF target genes and was effective in reducing scar tissue formation in fibrosis models with lower cytotoxicity. researchgate.net The development of these analogs, including this compound, involved modifying the piperidine (B6355638) core and the heteroarylbenzamide moiety of the parent structure to reduce susceptibility to in vivo metabolism. nih.gov

Recent studies have identified pirin, an iron-dependent co-transcription factor, as a molecular target for this series of compounds. researchgate.netacs.orgbiorxiv.org Analogs like CCG-222740 and CCG-257081 were shown to bind to pirin. researchgate.netacs.org CCG-257081, which has improved pharmacokinetic properties, was also found to be effective in a mouse model of bleomycin-induced dermal fibrosis. biorxiv.orgnih.gov These findings suggest that the antifibrotic and antimetastatic effects of this compound series may be mediated, at least in part, through their interaction with pirin. researchgate.netacs.org

CompoundKey Finding from Optimization Studies
This compound Resulted from efforts to improve metabolic stability and solubility of CCG-203971, showing good oral efficacy in vivo. nih.govnih.gov
CCG-222740 An analog with improved potency over CCG-203971; used in studies that identified pirin as a molecular target. researchgate.netacs.orgresearchgate.net
CCG-257081 An analog with improved pharmacokinetics that also binds to pirin and shows in vivo efficacy. researchgate.netacs.orgbiorxiv.org

Elucidation of Specificity and Off-Target Effects

The precise molecular mechanism of action for the CCG series of compounds has been a subject of ongoing investigation. nih.gov While they were identified through a cell-based assay for MRTF/SRF-regulated gene transcription, their direct molecular target was initially unclear. nih.govacs.org

Recent research has made significant strides in this area by identifying pirin as a molecular target for this class of inhibitors. researchgate.netacs.orgbiorxiv.org Both CCG-222740 and CCG-257081 have been shown to bind to pirin. researchgate.netacs.org Furthermore, a bioinformatics analysis revealed a significant overlap in the genes regulated by CCG-1423 and those affected by pirin knockdown. researchgate.netacs.org This suggests that the biological effects of these compounds are, at least partially, mediated through their interaction with pirin. researchgate.netacs.org

While these findings provide crucial insights into the specificity of this compound series, further studies are needed to fully characterize the complete off-target profile of this compound. It is known that these compounds can have pleiotropic effects, and their interaction with other cellular components cannot be ruled out. nih.gov For example, studies have shown that CCG-203971 and this compound can inhibit all complexes of the mitochondrial electron transport chain, suggesting an impact on cellular bioenergetics. nih.gov A comprehensive understanding of both on-target and off-target effects is essential for the continued development of this compound as a potential therapeutic agent.

Research Methodologies and Experimental Approaches in Ccg 232601 Studies

In Vitro Cellular Assays

Luciferase reporter assays are a key tool for quantifying the transcriptional activity of the Serum Response Element (SRE), which is regulated by the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway. In studies involving CCG-232601, a modified MRTF-dependent SRE.L luciferase assay is utilized. nih.gov This assay employs a luciferase reporter gene under the control of a promoter containing multiple SRF binding sites that are specifically responsive to MRTF and not to other factors like ETS. nih.gov

HEK293T cells are commonly transfected with a Gα12-stimulated SRE.L luciferase reporter construct. nih.gov The cells are then treated with this compound to assess its inhibitory effect on the transcriptional pathway. The resulting luciferase activity is measured to determine the compound's potency. Research has shown that this compound inhibits SRE.L activity with an IC50 value of 0.55 µM. medchemexpress.com This indicates that this compound is a potent inhibitor of the Rho/MRTF/SRF signaling pathway. medchemexpress.com

Table 1: this compound Luciferase Reporter Assay Data

Cell Line Assay Type Measured Parameter Result

Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of this compound research, this method has been instrumental in understanding the compound's effect on the expression levels of key proteins within the Rho/MRTF/SRF pathway and beyond.

Studies have shown that treatment of human lung fibroblasts (WI-38 cells) with this compound leads to significant changes in the protein levels of several components of this pathway. nih.govresearchgate.net Specifically, a 24-hour treatment with 20 µM of this compound resulted in a notable reduction in the expression of RhoA, MRTF-A, MRTF-B, p49/STRAP, and SRF. nih.govresearchgate.net

Furthermore, the impact of this compound on epigenetic modifications has been investigated through Western blotting for acetylated histones. In WI-38 cells treated with this compound, there was an observed hyperacetylation of histone H4 at positions K12 and K16, while no significant change was seen at positions K5 and K8. nih.gov This suggests that this compound can induce specific epigenetic changes. nih.gov

Table 2: Effect of this compound on Protein Expression in WI-38 Cells

Target Protein Effect of this compound Treatment
RhoA Decreased Expression nih.govresearchgate.net
MRTF-A Decreased Expression nih.govresearchgate.net
MRTF-B Decreased Expression nih.govresearchgate.net
p49/STRAP Decreased Expression nih.govresearchgate.net
SRF Decreased Expression nih.govresearchgate.net
Acetylated Histone H4 (K12) Increased Acetylation nih.gov

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. In studies of this compound, qRT-PCR has been employed to assess the compound's impact on the transcription of genes associated with fibrosis and mitochondrial function.

A key finding is the effect of this compound on the expression of profibrotic genes. In human dermal fibroblasts stimulated with TGF-β, this compound has been shown to reduce the expression of ACTA2 (the gene encoding α-smooth muscle actin, α-SMA) and CTGF (Connective Tissue Growth Factor). caymanchem.comacs.org ACTA2 is a direct target of MRTF/SRF-mediated transcription, and its product, α-SMA, is a marker for the transition of fibroblasts to myofibroblasts, a key event in fibrosis. acs.org CTGF is also a pro-fibrotic mediator regulated in part by the MRTF/SRF pathway. acs.org

Additionally, research has indicated that inhibitors of the Rho/MRTF/SRF pathway, such as this compound, can regulate genes involved in mitochondrial function and dynamics. nih.govresearchgate.net This includes the analysis of both nuclear and mitochondrial-encoded genes to understand the broader impact on cellular metabolism. nih.gov

Table 3: Effect of this compound on Gene Expression

Cell Type Condition Target Gene Effect of this compound Treatment
Human Dermal Fibroblasts TGF-β stimulated ACTA2 (α-SMA) Reduced Expression caymanchem.comacs.org
Human Dermal Fibroblasts TGF-β stimulated CTGF Reduced Expression acs.org

Live-cell imaging provides a dynamic view of cellular processes, allowing for the real-time analysis of cell proliferation, morphology, and behavior. phasefocus.comsartorius.com This technique is crucial for understanding the functional consequences of treatment with compounds like this compound.

While specific live-cell imaging data for this compound is not detailed in the provided context, the methodology is central to assessing the antiproliferative effects of inhibitors of the Rho/MRTF/SRF pathway. nih.gov These systems can automatically track and characterize cell growth and morphological changes in populations of cells, often in a high-throughput 96-well plate format. phasefocus.com Analysis can include quantifying cell confluence as a measure of proliferation and observing changes in cell shape and texture. sartorius.combiotechniques.com For instance, alterations in the actin cytoskeleton, a known target of the Rho pathway, can be visualized, providing insights into the compound's mechanism of action. nih.gov

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. It is widely used to study apoptosis, or programmed cell death, by detecting specific markers such as caspase activation and changes in membrane permeability. nih.gov

The process often involves staining cells with fluorescent probes. For example, FAM-FLICA kits can be used to detect active caspases, which are key executioner enzymes in the apoptotic cascade. bio-rad-antibodies.com Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter apoptotic and necrotic cells, making it a useful marker for cell viability. bdbiosciences.com

By using these markers in combination, researchers can distinguish between different cell populations:

Viable cells: Negative for both caspase activity and PI staining. bio-rad-antibodies.combdbiosciences.com

Early apoptotic cells: Positive for caspase activity but negative for PI staining. bdbiosciences.com

Late apoptotic/necrotic cells: Positive for both caspase activity and PI staining. bio-rad-antibodies.combdbiosciences.com

Although the provided search results mention that Rho/MRTF pathway inhibitors can induce apoptosis, specific flow cytometry data for this compound is not available. researchgate.net

Bioenergetic profiling, often performed using instruments like the Agilent Seahorse XF Analyzer, allows for the real-time measurement of key indicators of mitochondrial function and glycolysis in live cells. genomax.com.mygulfbioanalytical.com This technology measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. chemetrix.co.za

Studies on related compounds that inhibit the Rho/SRF pathway have shown that they can significantly impact cellular bioenergetics. For instance, the inhibitor CCG-1423 was found to reduce oxidative phosphorylation in a dose-dependent manner while increasing the glycolytic rate. nih.gov It was also observed to reduce total ATP production. nih.gov More broadly, inhibitors of this pathway, including this compound, are known to regulate mitochondrial function, repress oxidative phosphorylation, and increase glycolysis as a compensatory mechanism. nih.govresearchgate.net The Seahorse XF Glycolysis Stress Test can be used to measure key parameters of glycolytic flux, including glycolysis, glycolytic capacity, and glycolytic reserve. hpst.cz

Table 4: Compound Names Mentioned

Compound Name
CCG-1423
CCG-203971
CCG-222740
This compound
CCG-257081
CCT251236
Anisomycin
Bleomycin (B88199)
Camptothecin
Oligomycin

Cytoskeletal Staining Techniques (e.g., Phalloidin (B8060827) for Actin Filaments)

To visualize and analyze the effects of this compound on cellular architecture, researchers utilize cytoskeletal staining techniques. A primary method involves the use of phalloidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom. cytoskeleton.comthermofisher.com Phalloidin exhibits a high binding affinity specifically for filamentous actin (F-actin), the polymerized form of actin that constitutes a major component of the cytoskeleton. cytoskeleton.comthermofisher.comresearchgate.net This specificity allows for the precise labeling and visualization of actin filaments within cells. cytoskeleton.com

Fluorescently-labeled phalloidin conjugates, such as those linked to rhodamine or fluorescein, are commonly employed. thermofisher.comresearchgate.net These probes enable the clear demarcation of F-actin structures under a fluorescence microscope, providing insights into the organization and dynamics of the actin cytoskeleton. researchgate.netadvancedbiomatrix.com The process typically involves fixing cells with a reagent like paraformaldehyde to preserve their structure, followed by permeabilization to allow the phalloidin conjugate to enter the cell and bind to F-actin. researchgate.netadvancedbiomatrix.com This technique is instrumental in assessing changes in cell morphology, motility, and the formation of stress fibers, which are prominent features in profibrotic cells like myofibroblasts. advancedbiomatrix.comnih.gov The intensity and distribution of phalloidin staining can provide semi-quantitative data on the state of actin polymerization and cytoskeletal remodeling in response to compounds like this compound. researchgate.net

In Vivo Preclinical Animal Models

Preclinical animal models are indispensable for evaluating the efficacy of this compound in a complex biological system. These models are designed to mimic human diseases, providing a platform to study the compound's therapeutic effects in a living organism.

Induced Fibrosis Models (e.g., Bleomycin-Induced Dermal Fibrosis in Mice)

A widely used and well-established model to study fibrosis is the bleomycin-induced dermal fibrosis model in mice. medchemexpress.comnih.govmdpi.com Bleomycin, an anti-cancer agent, is known to cause fibrotic side effects. mdpi.com In this model, repeated subcutaneous injections of bleomycin into the skin of mice induce an inflammatory response that progresses to fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, such as collagen, and the thickening of the dermis. mdpi.com This process mimics key pathological features of human fibrotic diseases like scleroderma. nih.gov

Studies have shown that oral administration of this compound can inhibit the development of bleomycin-induced dermal fibrosis in mice. medchemexpress.comnih.gov The effectiveness of the compound is assessed by comparing the histological features of the skin in treated mice versus those receiving a placebo. This model is crucial for demonstrating the anti-fibrotic potential of this compound in vivo. nih.gov

Table 1: Key Features of the Bleomycin-Induced Dermal Fibrosis Model

Feature Description
Inducing Agent Bleomycin
Animal Model Mice
Route of Induction Subcutaneous injections
Pathological Outcome Dermal fibrosis, inflammation, excessive ECM deposition

| Relevance | Mimics aspects of human fibrotic diseases like scleroderma |

Xenograft or Syngeneic Tumor Models (e.g., Melanoma in Mice)

To investigate the anti-cancer properties of this compound, researchers employ xenograft and syngeneic tumor models. murigenics.comnih.govelifesciences.org

Xenograft models involve the implantation of human cancer cells into immunodeficient mice. murigenics.comelifesciences.org This allows for the study of a compound's effect on human tumors in a living system. murigenics.com

Syngeneic models utilize mouse cancer cell lines that are implanted into immunocompetent mice of the same genetic background. murigenics.comelifesciences.org A key advantage of this model is the presence of a functional immune system, which is critical for evaluating immunotherapies. murigenics.com

In the context of melanoma research, cell lines such as the murine YUMM1.7 have been used. biorxiv.org These models are instrumental in assessing the efficacy of compounds like this compound in inhibiting tumor growth and in understanding its interaction with the tumor microenvironment. nih.govresearchgate.net

Table 2: Comparison of Xenograft and Syngeneic Tumor Models

Model Type Host Immune System Tumor Origin Key Advantage
Xenograft Immunodeficient Human Direct testing on human cancer cells

| Syngeneic | Immunocompetent | Mouse (same strain) | Allows for the study of immunotherapy and immune responses |

Histopathological and Molecular Assessment of Tissue Samples (e.g., Ki67, Caspase Activation, PARP Cleavage)

Following in vivo studies, tissue samples from the animal models are subjected to detailed histopathological and molecular analysis to understand the cellular and molecular mechanisms underlying the observed therapeutic effects.

Ki67 Staining: Ki67 is a protein that serves as a marker for cellular proliferation. nih.govnih.gov Immunohistochemical staining for Ki67 in tumor tissues allows for the quantification of proliferating cells. A reduction in Ki67-positive cells in tumors from this compound-treated animals indicates an anti-proliferative effect. nih.govfrontiersin.org

Caspase Activation: Caspases are a family of proteases that play a crucial role in apoptosis, or programmed cell death. nih.gov The activation of caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. nih.govnih.govfrontiersin.org Detecting cleaved (active) forms of these caspases in tissue samples suggests that the compound induces apoptosis in cancer cells. nih.govfrontiersin.org

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. nih.govfrontiersin.org During apoptosis, caspases cleave and inactivate PARP, preventing it from repairing DNA damage and thus ensuring the completion of the apoptotic process. nih.govfrontiersin.org The detection of cleaved PARP is another strong indicator of apoptosis induction by a therapeutic agent. nih.govfrontiersin.org

These molecular assessments provide critical insights into how this compound exerts its anti-tumor effects, demonstrating its ability to reduce cell proliferation and induce programmed cell death in cancer cells. nih.govfrontiersin.org

Future Research Directions and Unaddressed Questions Regarding Ccg 232601

Deeper Elucidation of Direct Molecular Targets and Cellular Specificity

A primary area requiring further investigation is the precise molecular target of CCG-232601. While it is known to inhibit the Rho/MRTF/SRF pathway, the exact binding partner has been a subject of investigation. researchgate.netnih.gov Recent studies have identified pirin, an iron-dependent cotranscription factor, as a potential molecular target for the class of compounds to which this compound belongs. nih.govacs.org However, it is not definitively confirmed if the effects of CCG compounds on MRTF signaling are solely mediated through pirin binding. nih.gov Further biophysical and structural studies are necessary to conclusively validate this interaction and to understand the specific binding kinetics and conformational changes induced by this compound.

Moreover, the cellular specificity of this compound's action is not fully understood. nih.gov Studies have shown that the compound exhibits different effects in various cell types. For instance, in human lung fibroblasts (WI-38 cells), this compound inhibits RhoA, MRTF-A, and MRTF-B, whereas in mouse myoblasts (C2C12 cells), it appears to only affect MRTF-A. nih.gov This suggests that the compound's targets may differ depending on the cellular context. nih.gov The observed discrepancy in IC50 values across different cell lines, such as HEK293T, WI-38, and C2C12 cells, further underscores the need for a more comprehensive understanding of its cell-specific responses. researchgate.netmdpi.com Future research should aim to create a detailed map of the compound's activity across a wider range of normal and diseased cell types to better predict its therapeutic window and potential off-target effects.

Comprehensive Mapping of Downstream Signaling Networks

The inhibition of the Rho/MRTF/SRF pathway by this compound initiates a cascade of downstream signaling events that are not yet fully charted. This pathway is a critical convergence point for multiple signaling inputs and regulates a wide array of cellular processes, including cytoskeletal organization, cell migration, and gene transcription. researchgate.netnih.gov Therefore, a comprehensive mapping of the signaling networks modulated by this compound is crucial.

Recent findings have revealed an unexpected link between Rho/MRTF/SRF inhibition and mitochondrial function. nih.gov Treatment with this compound has been shown to disrupt mitochondrial respiration, leading to a shift towards non-oxidative cellular bioenergetics in human lung fibroblasts. nih.gov The compound was also found to repress genes involved in mitochondrial fission, fusion, and biogenesis. nih.gov Furthermore, this compound induces hyperacetylation of histone H4 at specific lysine (B10760008) residues, suggesting a role in epigenetic regulation of mitochondrial gene expression. nih.govresearchgate.net These findings open up new avenues of research into the broader metabolic and epigenetic consequences of inhibiting this pathway. Future studies should employ systems biology approaches, such as transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of the downstream signaling networks affected by this compound. This will be instrumental in identifying novel biomarkers of drug response and uncovering potential new therapeutic applications.

Exploration of Synergistic Therapeutic Combinations with Established Treatments

Given the central role of the Rho/MRTF/SRF pathway in various pathologies, exploring the synergistic potential of this compound in combination with existing therapies is a promising research direction. The pathway has been implicated in the development of resistance to targeted cancer therapies. For example, upregulation of Rho/MRTF signaling is associated with resistance to BRAF inhibitors in melanoma. nih.govfrontiersin.org A related compound, CCG-257081, has shown the ability to resensitize resistant melanoma cells to BRAF and MEK inhibitors. nih.govresearchgate.net This suggests that this compound could be used in combination with MAPK-pathway inhibitors to prevent or overcome drug resistance in melanoma and potentially other cancers. frontiersin.org

The transforming growth factor-β (TGF-β) signaling pathway is another key player in fibrosis and cancer, and it is known to activate the Rho/MRTF/SRF pathway. acs.org Investigating the combination of this compound with inhibitors of the TGF-β pathway could offer a more potent antifibrotic strategy. Furthermore, in the context of bladder cancer, combination therapies targeting the PI3K/AKT/mTOR pathway have shown synergistic effects. mdpi.com Given the crosstalk between various signaling pathways, it is plausible that combining this compound with inhibitors of other key oncogenic or pro-fibrotic pathways could lead to enhanced therapeutic efficacy. Future preclinical studies should systematically evaluate various combination strategies to identify the most effective and well-tolerated regimens.

Investigation in Additional Preclinical Disease Contexts

While the primary focus of this compound research has been on dermal fibrosis and systemic scleroderma, the widespread involvement of the Rho/MRTF/SRF pathway in various diseases suggests that its therapeutic potential may be much broader. medchemexpress.eunih.gov This pathway has been linked to cardiovascular diseases, neurodegenerative disorders, and other fibrotic conditions beyond the skin. nih.gov

Preclinical studies have already demonstrated the efficacy of related compounds in models of ocular fibrosis and melanoma lung metastasis. nih.govbiorxiv.org Therefore, a systematic investigation of this compound in a wider range of preclinical disease models is warranted. This could include models of idiopathic pulmonary fibrosis, liver fibrosis, and kidney fibrosis, where the Rho/MRTF/SRF pathway is also known to play a pathogenic role. Additionally, its role in cancer progression and metastasis, beyond melanoma, should be explored in various cancer models. Such studies will be crucial for identifying new indications for this compound and expanding its potential clinical utility.

Q & A

Q. What experimental protocols are recommended for assessing CCG-232601’s inhibitory effects on Rho/MRTF/SRF signaling in vitro?

  • Methodological Answer: Begin by establishing dose-response curves using IC50 determination (550 nM for this compound) in fibrotic cell lines (e.g., dermal fibroblasts). Use luciferase reporter assays to quantify SRF transcriptional activity, and validate results with Western blotting for downstream targets like α-SMA or collagen I. Include controls with Rho pathway activators (e.g., LPA) and reference inhibitors (e.g., CCG-203971) . For mitochondrial function, pair extracellular flux analysis (e.g., Seahorse) to measure OCR and ECAR under varying concentrations (e.g., 20–50 μM) .

Q. How should this compound be stored and handled to ensure compound stability in laboratory settings?

  • Methodological Answer: Store lyophilized this compound at -20°C for long-term stability (2–3 years) and 0–4°C for short-term use (days to weeks). Reconstitute in DMSO to a stock concentration of 10 mM, aliquot to avoid freeze-thaw cycles, and confirm solubility in aqueous buffers (23 μg/mL in water). Pre-test stability via HPLC before critical experiments to rule out degradation .

Q. What are the key parameters for designing in vivo studies to evaluate this compound’s anti-fibrotic efficacy?

  • Methodological Answer: Use murine models of systemic sclerosis (e.g., bleomycin-induced skin fibrosis). Administer this compound orally at 50 mg/kg daily, monitoring plasma AUC (15250 hr·ng/mL at 10 mg/kg) to ensure bioavailability. Terminate experiments at 21–28 days, quantifying dermal thickness, hydroxyproline content, and histopathology. Include vehicle controls and reference compounds (e.g., nintedanib) for comparative analysis .

Advanced Research Questions

Q. How does this compound modulate mitochondrial respiration and glycolysis in fibrotic cell models, and what are the implications for its anti-fibrotic mechanism?

  • Methodological Answer: Perform real-time metabolic profiling using extracellular flux analyzers. At 50 μM, this compound reduces OCR (indicating suppressed oxidative phosphorylation) and ECAR (reduced glycolysis) in fibroblasts. Follow with FCCP (uncoupler) and rotenone/antimycin A (ETC inhibitors) to distinguish mitochondrial vs. non-mitochondrial respiration. Correlate these findings with ATP production rates (Chart C in ) and transcriptomic analysis of metabolic genes (e.g., PDK4, LDHA) .

Q. How can researchers resolve contradictions between in vitro potency (IC50 = 550 nM) and in vivo dosing requirements (50 mg/kg) for this compound?

  • Methodological Answer: Investigate pharmacokinetic-pharmacodynamic (PK/PD) mismatches. Measure tissue-specific drug accumulation (e.g., skin vs. plasma) via LC-MS/MS and assess protein binding (e.g., plasma albumin). Use physiologically based pharmacokinetic (PBPK) modeling to predict effective free concentrations. Compare with in vitro 3D culture systems that better mimic tissue stiffness and drug penetration .

Q. What methodological frameworks are optimal for formulating hypothesis-driven research questions on this compound’s off-target effects?

  • Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: fibrotic cells; Intervention: this compound; Comparison: existing inhibitors; Outcome: off-target kinase profiling). Use high-throughput kinome screening (e.g., KINOMEscan) and CRISPR-Cas9 validation to identify non-Rho/MRTF targets. Cross-validate with transcriptomic datasets (RNA-seq) from treated vs. untreated models .

Data Analysis & Reproducibility

Q. What strategies ensure rigorous analysis of this compound’s dose-dependent effects on ATP production?

  • Methodological Answer: Normalize ATP data to cell viability (e.g., via MTT assay) to exclude cytotoxicity confounders. Use non-linear regression (e.g., GraphPad Prism) to calculate EC50 values from dose-response curves. For reproducibility, adhere to MIAME standards for metabolomics data, and deposit raw datasets in public repositories (e.g., GEO or MetaboLights) with detailed metadata .

Q. How should researchers address variability in this compound’s efficacy across different fibroblast lineages?

  • Methodological Answer: Stratify cell lines by disease stage (e.g., early vs. late fibrosis) and donor demographics (e.g., age, sex). Perform multi-omics integration (proteomics, epigenomics) to identify biomarkers of response. Use mixed-effects statistical models to account for inter-line variability, and report results with 95% confidence intervals .

Ethical & Literature Review Practices

Q. How can researchers ethically incorporate third-party data on this compound’s physicochemical properties into their studies?

  • Methodological Answer: Follow institutional guidelines for data reuse (e.g., CC-BY-SA 3.0 licenses). For proprietary data (e.g., Cambridge Structural Database entries), submit formal requests to rights holders, specifying research scope and intended outcomes (e.g., publication in non-commercial journals). Cite all sources with DOI links and avoid paraphrasing uncritically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCG-232601
Reactant of Route 2
Reactant of Route 2
CCG-232601

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.